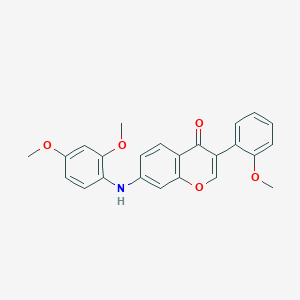
7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include studying the compound’s reactivity, or how it reacts with other compounds.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Molecular Characterization and Biological Activity
One study focused on characterizing and investigating a closely related compound as a novel selective COX-2 inhibitor, providing insights into its molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).
Apoptosis Induction and Anticancer Potential
Another study discovered a series of 4-aryl-4H-chromenes as potent apoptosis inducers, suggesting their potential to be developed into future anticancer agents. This was established through a novel cell- and caspase-based high-throughput screening assay, indicating significant effects in inducing nuclear fragmentation and arresting cells at the G(2)/M stage (Kemnitzer et al., 2004).
Antimicrobial Activity and Docking Studies
The antimicrobial activity of a pyran derivative was assessed, showing favorable results compared to reference antimicrobial agents. Additionally, molecular docking analysis was conducted to further understand the molecule's interactions (Okasha et al., 2022).
Improved Synthesis Techniques
Research into the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one and its derivatives highlighted the importance of these compounds in medicinal value, showcasing a convenient and environmentally friendly synthesis route (Li, 2014).
Metabolic Pathway Identification
A study on the P-glycoprotein inhibitor HM-30181 identified its in vitro and in vivo metabolic pathways in rats, providing valuable insights into its biotransformation and potential implications for drug development (Paek et al., 2006).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks associated with handling it.
Direcciones Futuras
This would involve discussing potential future research directions, such as new reactions that could be developed using the compound, or new therapeutic applications for the compound if it is a drug.
I hope this general information is helpful. For more specific information on “7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one”, I would recommend consulting a chemistry database or a chemist.
Propiedades
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-27-16-9-11-20(23(13-16)29-3)25-15-8-10-18-22(12-15)30-14-19(24(18)26)17-6-4-5-7-21(17)28-2/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFIEHVQOOIZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)
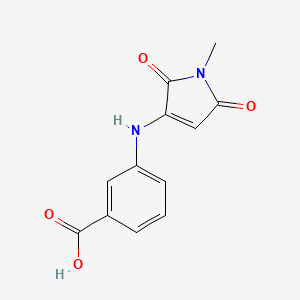
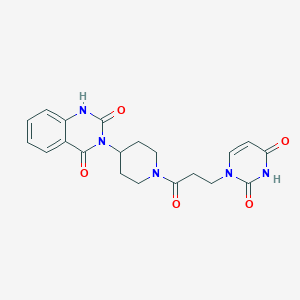
![N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2847027.png)
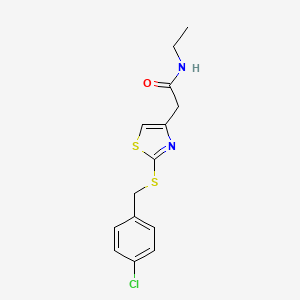
![2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2847031.png)


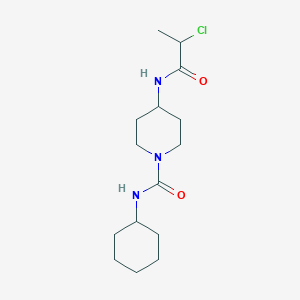
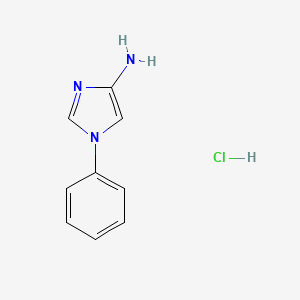
![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)
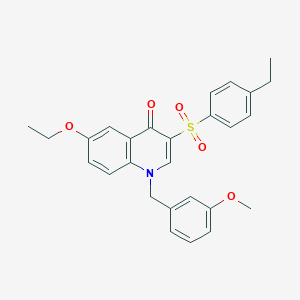
![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)